N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide features a [1,2,4]triazolo[4,3-a]pyrazin-3-one core, substituted with a 3-fluorophenylsulfanyl group at position 8 and an acetamide-linked 3-chloro-4-fluorophenyl moiety at position 2. This structure combines halogenated aromatic groups (Cl, F) with a sulfur-containing linker, which may enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2S/c20-14-9-12(4-5-15(14)22)24-16(28)10-27-19(29)26-7-6-23-18(17(26)25-27)30-13-3-1-2-11(21)8-13/h1-9H,10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNRBHEVKNYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyrazinone Core: The triazolo-pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and pyrazine carboxylic acids.
Introduction of the Fluorophenyl and Chlorophenyl Groups:
Formation of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, where a suitable thiol reagent reacts with the intermediate compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exhibits several biological activities:
- Anti-inflammatory Effects : Studies demonstrate that this compound can reduce inflammation in animal models by modulating cytokine release and inhibiting pro-inflammatory pathways.
- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation.
Case Studies
Several studies have investigated the applications of this compound:
- Study on Anti-inflammatory Activity : A study published in Pharmacology Research evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results showed a significant reduction in paw swelling compared to the control group, indicating its potential use as an anti-inflammatory agent .
- Cancer Cell Line Study : Research conducted on various cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptotic markers. This suggests its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Triazolo-Pyrazinone Derivatives
- Compound in : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide Differences: 4-Chlorobenzylsulfanyl (vs. 3-fluorophenylsulfanyl) and 2,5-dimethylphenyl acetamide (vs. 3-chloro-4-fluorophenyl).
(b) Quinazolinone Derivatives
- Compound in : N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Core: Quinazolinone (vs. triazolo-pyrazinone). Substituents: 4-Chlorophenyl at position 3 (vs. 3-fluorophenylsulfanyl). Activity: Quinazolinones are often kinase inhibitors; structural differences may shift target specificity .
(c) Triazolo-Oxazin Derivatives
- Compound in : N-(2-Chlor-4-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide Core: Triazolo-oxazinone fused with a benzamide.
Substituent Analysis
Table 1: Substituent Comparison
Key Observations:
- Electron-Withdrawing Groups (F, Cl) improve membrane permeability but may reduce solubility.
- Sulfanyl Linkers enhance binding to cysteine-rich targets (e.g., kinases) through sulfur interactions .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is , and it possesses properties that suggest potential interactions with various biological targets.
Anticancer Activity
Studies have shown that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. The presence of the triazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Enzyme Inhibition
The compound's structure indicates potential for enzyme inhibition. For example:
- Cholinesterase Inhibition : Compounds with similar structures have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds ranged from 5.4 μM to 30.1 μM .
- Cyclooxygenase (COX) Inhibition : The presence of halogen atoms in the phenyl substituent is known to enhance inhibitory effects on COX enzymes, which are involved in inflammation .
Antioxidant Activity
The antioxidant potential of this compound can also be inferred from related studies where similar compounds exhibited significant free radical scavenging activity. This property is essential for preventing oxidative stress-related diseases .
Study 1: Anticancer Efficacy
In a recent study examining the anticancer efficacy of triazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 μM .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds revealed that those with a similar structural framework inhibited AChE with IC50 values ranging from 10 μM to 20 μM. This suggests that this compound may exhibit comparable or enhanced activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
